Methylaluminoxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a clear, colorless liquid that reacts violently with water and has a boiling point of 111°C . This compound is widely used in various industrial and research applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl(oxo)alumane can be synthesized through several methods. One common approach involves the reaction of trimethylaluminum with water or other oxygen-containing compounds under controlled conditions . Another method includes the reaction of methyl bromide with aluminum in the presence of a catalyst .

Industrial Production Methods

In industrial settings, methyl(oxo)alumane is often produced by reacting trimethylaluminum with water in a controlled environment to prevent violent reactions. The process typically involves the use of solvents like toluene to stabilize the compound and control the reaction rate .

Análisis De Reacciones Químicas

Types of Reactions

Methyl(oxo)alumane undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form aluminum oxide and methane.

Reduction: Can be reduced by strong reducing agents to form aluminum and methane.

Substitution: Reacts with halogens to form methyl halides and aluminum halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, halogens, and strong reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure safety and efficiency .

Major Products

The major products formed from these reactions include aluminum oxide, methane, methyl halides, and aluminum halides .

Aplicaciones Científicas De Investigación

Cocatalyst in Polymerization

MAO is predominantly used as a cocatalyst in the polymerization of olefins. It activates metallocene catalysts, enhancing their efficiency and enabling the production of polymers with tailored properties.

- Case Study : In a study focusing on the use of MAO with metallocene catalysts, researchers demonstrated that MAO significantly improved the activity and selectivity of the catalysts, leading to the synthesis of high-density polyethylene (HDPE) with superior mechanical properties .

Synthesis of Polymers

MAO facilitates the synthesis of various polymers through controlled polymerization techniques. Its application extends to producing block copolymers and functionalized polymers.

-

Data Table: Polymer Types Synthesized with MAO

Polymer Type Properties Applications High-Density Polyethylene (HDPE) High strength, rigidity Packaging, containers Low-Density Polyethylene (LDPE) Flexibility, low density Plastic bags, films Polypropylene (PP) Chemical resistance, toughness Automotive parts, textiles

Nanostructured Materials

Recent advancements have shown that MAO can be utilized in creating nanostructured materials, enhancing their properties for specific applications.

- Research Findings : The MAO-Robots project emphasized using MAO to develop nano-to-micro-sized systems for industrial polyolefin production. This research led to the creation of materials with predictable and controllable properties .

Polyolefin Production

MAO is integral to the production of polyolefins, which are essential in various industries due to their versatility.

-

Data Table: Industrial Uses of Polyolefins

Industry Application Packaging Films, containers Automotive Bumpers, dashboards Construction Pipes, insulation materials

Environmental Considerations

The development of environmentally friendly alternatives to MAO, such as ethyl-isobutylaluminoxane (EBAO), has been explored. EBAO shows similar performance while being more soluble in aliphatic solvents .

Characterization Techniques

The characterization of MAO remains challenging due to its reactivity. Recent studies have employed advanced techniques such as ion mobility spectrometry and mass spectrometry to analyze its structure and behavior.

Mecanismo De Acción

The mechanism of action of methyl(oxo)alumane involves its ability to form strong bonds with other molecules, facilitating various chemical reactions. It acts as a Lewis acid, accepting electron pairs from other compounds, which makes it an effective catalyst in many reactions . The molecular targets and pathways involved include interactions with oxygen, halogens, and other electron-rich species .

Comparación Con Compuestos Similares

Similar Compounds

Trimethylaluminum: Similar in structure but lacks the oxygen atom present in methyl(oxo)alumane.

Aluminum oxide: An oxidation product of methyl(oxo)alumane, used in various industrial applications.

Methylaluminoxane: A polymeric form of methyl(oxo)alumane, used as a co-catalyst in polymerization reactions.

Uniqueness

Methyl(oxo)alumane is unique due to its combination of methyl and oxo groups, which gives it distinct reactivity and stability compared to other aluminum compounds. Its ability to act as a Lewis acid and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .

Actividad Biológica

Methylaluminoxane (MAO) is a complex aluminum-based compound primarily known for its role as a cocatalyst in olefin polymerization. However, recent studies have begun to explore its biological activity, revealing potential applications and implications in various fields, including biocatalysis and medicinal chemistry. This article examines the biological activity of MAO, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is produced through the partial hydrolysis of trimethylaluminum (TMA) and exists as a mixture of oligomers with varying molecular weights and structures. The typical structure includes repeating units of methylated aluminum oxides, which contribute to its unique reactivity and catalytic properties.

| Property | Value |

|---|---|

| Molecular Weight | 1800-2000 g/mol |

| Composition | Mixture of Al-O species |

| Reactivity | High (especially with water) |

| Cocatalytic Activity | Yes |

MAO acts primarily as a Lewis acid, facilitating the activation of metallocene catalysts in polymerization reactions. Its biological activity is hypothesized to stem from its ability to interact with various biological molecules, potentially influencing enzymatic processes.

Key Mechanisms:

- Lewis Acidic Sites : MAO contains multiple Lewis acidic sites that can interact with nucleophiles, impacting biological systems.

- Cocatalytic Activity : MAO enhances the activity of metal complexes, which may have implications for enzyme-like behavior in biological contexts.

Biological Applications

- Biocatalysis : MAO has been utilized in biocatalytic processes to synthesize polymers. Its ability to modify reaction pathways suggests potential applications in green chemistry.

- Anticancer Activity : Preliminary studies indicate that MAO may exhibit anticancer properties by modulating cellular pathways through its interaction with metal complexes.

1. Biocatalysis in Polymer Chemistry

Research has shown that the incorporation of MAO in enzymatic polymerization leads to enhanced yields and specific product characteristics. For instance, the use of MAO alongside Candida antarctica lipase B resulted in improved polymer quality and molecular weight control.

2. Anticancer Studies

A study explored the effects of MAO on cancer cell lines, indicating that it may inhibit cell proliferation through mechanisms involving mitochondrial dysfunction. The results suggest that modified forms of MAO could serve as potential therapeutic agents against certain cancers.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of MAO have revealed insights into its biological behavior:

- Reactivity Trends : Studies utilizing density functional theory have illustrated how different structural modifications to MAO influence its reactivity and interaction with biological substrates .

- Ion Mobility Analysis : Advanced techniques have characterized various oligomeric forms of MAO, linking structural features to its biological activity .

Propiedades

IUPAC Name |

methyl(oxo)alumane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.Al.O/h1H3;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOFMOWDMVWCLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

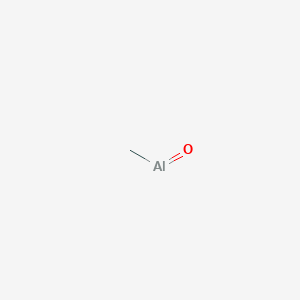

Canonical SMILES |

C[Al]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3AlO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

58.015 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120144-90-3 |

Source

|

| Record name | [No public or meaningful name is available] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.